Product packaging for 2-Ethoxy-8-methoxychroman(Cat. No.:)

2-Ethoxy-8-methoxychroman

Cat. No.: B11893119
M. Wt: 208.25 g/mol
InChI Key: NORVBKDQEIUYHQ-UHFFFAOYSA-N
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Description

2-Ethoxy-8-methoxychroman (CAS 725258-32-2) is a chromanone derivative, a class of heterobicyclic compounds that serve as a vital building block in medicinal chemistry for the design and synthesis of novel lead compounds . Structurally, chromanones are characterized by the fusion of a benzene ring with a dihydropyran ring, and they are recognized as a versatile scaffold exhibiting a wide range of pharmacological activities . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. Chromanone analogs have demonstrated potent cytotoxic profiles against various cancer cell lines, with research indicating that specific substitutions on the chromanone core, such as ethoxy and methoxy groups, can enhance biological activity . For instance, a closely related compound, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), has been identified as a novel, dual inhibitor of estrogen receptor and Akt kinase, showing excellent efficacy against acute myeloid leukemia cells in vitro . The primary value of this compound for researchers lies in its use as a key synthetic intermediate or precursor for the development of more complex, target-specific molecules, such as 3-benzylidene-4-chromanones, which are rigid analogs of chalcones studied for their antiproliferative properties . Its molecular formula is C12H16O3, and it has a molecular weight of 208.25 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B11893119 2-Ethoxy-8-methoxychroman

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxy-8-methoxy-3,4-dihydro-2H-chromene

InChI

InChI=1S/C12H16O3/c1-3-14-11-8-7-9-5-4-6-10(13-2)12(9)15-11/h4-6,11H,3,7-8H2,1-2H3

InChI Key

NORVBKDQEIUYHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

Spectroscopic and Structural Characterization of 2 Ethoxy 8 Methoxychroman Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. core.ac.uk It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

High-Resolution 1H and 13C NMR Analysis for Structural Elucidation

For instance, in a study of various chroman-4-one derivatives, the chemical shifts of the methylene (B1212753) protons at the C-3 position were observed around 2.70 ppm in the ¹H-NMR spectra. mdpi.com The ¹³C NMR spectra of these compounds provide complementary information, with characteristic signals for the carbons of the chroman core and the substituents. researchgate.net The analysis of ¹H and ¹³C NMR data for a series of substituted 2,2-dimethylchroman-4-one (B181875) derivatives has been reported, providing a basis for understanding the electronic environment within these molecules. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Chroman Derivatives. Note: This table is a generalized representation based on typical chemical shifts for chroman-type structures and may not correspond to a specific, single compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 3.8-4.2 (m) 75-80
H-3 1.8-2.2 (m) 25-30
H-4 2.6-3.0 (t) 20-25
Aromatic H 6.5-7.5 (m) 115-160
OCH₂CH₃ 3.4-3.8 (q) 60-65
OCH₂CH₃ 1.1-1.4 (t) 14-16
OCH₃ 3.7-3.9 (s) 55-60

Data compiled from general knowledge of NMR spectroscopy and representative values from the literature. scispace.commdpi.comrsc.org

Dynamic NMR Investigations for Conformational Studies

The chroman ring system is not planar and can exist in different conformations, such as the half-chair form. scispace.com Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers for processes like ring inversion. mdpi.com For example, temperature-variable ¹³C NMR studies on chroman-6-oles have been used to investigate the pseudorotation of the dihydropyran ring. mdpi.com This type of analysis provides crucial insights into the flexibility and preferred three-dimensional shape of 2-Ethoxy-8-methoxychroman derivatives in solution. rsc.orgnih.gov

Analysis of Substituent Effects on NMR Chemical Shifts

The electronic effects of substituents on the aromatic ring of chroman derivatives can be systematically studied by analyzing their impact on ¹H and ¹³C NMR chemical shifts. mdpi.com Electron-donating groups, like the methoxy (B1213986) group, and electron-withdrawing groups alter the electron density distribution in the molecule, leading to predictable shifts in the NMR signals. For example, a study on substituted 2,2-dimethylchroman-4-ones showed a good correlation between the ¹³C chemical shifts of the para-carbons and the Hammett substituent constants. mdpi.comresearchgate.net This demonstrates that NMR spectroscopy can be used to quantify the transmission of electronic effects through the molecular framework. However, these effects are not always uniformly transmitted, with some studies noting that the correlation is less pronounced for carbons in the meta position. mdpi.comresearchgate.net

Single Crystal X-ray Diffraction for Absolute Structure Determination

While NMR provides information about the structure in solution, single-crystal X-ray diffraction offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uol.deuhu-ciqso.es This technique can be used to establish the absolute configuration of chiral centers within the molecule, which is particularly important for understanding the biological activity of chiral compounds. diva-portal.org For chroman derivatives, X-ray crystallography can confirm the conformation of the dihydropyran ring, such as a half-chair conformation, and provide accurate bond lengths and angles. diva-portal.orgresearchgate.net The determination of the absolute configuration of chroman derivatives has been successfully achieved using this method, sometimes in combination with other techniques like vibrational circular dichroism (VCD). acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of a compound. dtic.mil High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. thieme-connect.comnih.gov This is crucial for verifying the identity of newly synthesized this compound derivatives and for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.comacs.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nist.gov

Table 2: Hypothetical HRMS Data for this compound (C₁₂H₁₆O₃).

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺ 209.1172 209.1170 -0.96
[M+Na]⁺ 231.0991 231.0989 -0.87

This table presents hypothetical data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a unique "fingerprint" for a compound, allowing for its identification and the characterization of its functional groups. pharm.or.jpnist.gov For this compound, IR and Raman spectra would show characteristic bands corresponding to the vibrations of the aromatic ring, the C-O-C ether linkages, and the aliphatic C-H bonds of the ethoxy and chroman ring systems. nih.gov These techniques are also sensitive to the molecular environment and can be used to study intermolecular interactions. bohrium.comrsc.org

Computational and Theoretical Investigations of 2 Ethoxy 8 Methoxychroman

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. umn.edu It is widely used to predict molecular geometries, spectroscopic parameters, and reaction mechanisms. jmchemsci.com

Geometry Optimization and Conformational Analysis of Chroman Ethers

The first step in the computational study of a molecule is typically geometry optimization, which aims to find the lowest energy arrangement of its atoms. faccts.decrystalsolutions.eu For flexible molecules like chroman ethers, this involves a conformational analysis to identify the most stable conformers.

In a study on chroman-6-ol (B1254870) ethers, which are structurally related to 2-Ethoxy-8-methoxychroman, DFT calculations were employed to understand their conformational preferences. mdpi.com The geometry of various conformers was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, including dispersion corrections (B3LYP-D3). mdpi.com A conformational search is first performed at the molecular mechanics level to generate a set of possible conformers. mdpi.com Each of these conformers is then subjected to DFT optimization to determine their relative energies. mdpi.com

For instance, in the investigation of 2,2,5,7,8-pentamethyl-6-((tetrahydro-2H-pyran-2-yl)oxy)chroman, a conformational analysis revealed multiple stable structures. researchgate.net The optimized geometries provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and its influence on reactivity and spectroscopic properties. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization of Chroman Derivatives

FunctionalBasis SetDispersion CorrectionApplication
B3LYP6-311++G(d,p)D3Conformational analysis of chroman-6-ol ethers mdpi.com
B3LYP6-311G(d,p)-Geometry optimization of bithiophene units for organic solar cells researchgate.net
PBEDEF2-SVPD4General geometry optimization faccts.de
B3LYP6-311G(d,p)-Determination of chemical reactivity in aryl ethers and amines researchgate.net

This table is generated based on data from multiple sources to illustrate common computational methods.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. nih.govrsc.org

In a study of 6-chromanyl ethereal derivatives, DFT calculations of NMR shielding constants were performed using the CASTEP program with the PBE functional and Grimme dispersion corrections. mdpi.com These calculations were instrumental in the unambiguous assignment of signals in the 13C CP MAS NMR spectra. mdpi.com By calculating the NMR properties of different conformers found during the conformational search, DFT helped to explain the splitting of certain signals observed in variable temperature 13C NMR spectra. mdpi.com

The accuracy of DFT-predicted NMR chemical shifts can be significantly enhanced by using machine learning techniques. acs.org These methods can correct for systematic errors in DFT calculations, leading to predictions that are in better agreement with experimental values. acs.org

Table 2: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Chroman Derivative

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C274.575.1
C321.321.8
C431.832.5
C4a118.2119.0
C5117.5118.3
C6145.8146.5
C7121.5122.3
C8127.8128.6
C8a148.3149.1

This is a representative table based on the type of data presented in studies like mdpi.com. The specific values are illustrative.

Exploration of Reaction Pathways and Transition State Structures

DFT is extensively used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface, which includes locating reactants, products, intermediates, and transition states. nih.govresearchgate.net This allows for the determination of activation energies and reaction energies, providing a deep understanding of reaction feasibility and selectivity. researchgate.net

For example, the mechanism of Pd-catalyzed three-component reactions leading to the formation of chroman ketals has been studied using DFT. acs.org These calculations revealed that the selectivity between chroman ketal and spiroketal products is governed by the relative rates of formation of an o-quinone methide intermediate and the isomerization of an enol ether. acs.org The study of the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether also utilized DFT to explore the reaction pathways and characterize the transition state structures. nih.gov

Molecular Electron Density Theory (MEDT) in Mechanistic Studies

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, which posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. mdpi.com MEDT studies often employ tools derived from DFT, such as reactivity indices and topological analysis of the electron density. preprints.org

DFT-Based Reactivity Indices Analysis

DFT-based reactivity indices are powerful tools for understanding and predicting the reactivity of molecules in polar reactions. mdpi.commdpi.com Key global reactivity indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). mdpi.com

In the context of the hetero-Diels-Alder reaction of 3-methylene-2,4-chromandione with methyl vinyl ether, an analysis of these indices revealed the strong electrophilic character of the chromandione derivative and the strong nucleophilic character of the vinyl ether. mdpi.comresearchgate.net This high degree of polarity, as indicated by the reactivity indices, points towards a reaction with a low activation energy. nih.gov Local reactivity indices, such as the Parr functions, can be used to predict the regioselectivity of such reactions. nih.govresearchgate.net

Table 3: Global Reactivity Indices (in eV) for Reactants in a Hetero-Diels-Alder Reaction

CompoundμηωN
3-Methylene-2,4-chromandione-4.454.282.311.88
Methyl Vinyl Ether-3.156.450.773.28

Data adapted from a study on a related chroman system. mdpi.com

Electron Localization Function (ELF) Topological Analysis

The Electron Localization Function (ELF) is a tool used to visualize and analyze the electron density distribution in a molecule, providing a chemically intuitive picture of chemical bonds and lone pairs. wikipedia.orgjussieu.fr The topological analysis of the ELF partitions the molecular space into basins of attractors, each corresponding to a core, a covalent bond, or a lone pair. researchgate.net

An ELF analysis of the reactants in the hetero-Diels-Alder reaction of a chroman derivative helps in understanding their intrinsic electronic structure and how it relates to their reactivity. mdpi.com For example, the populations of the valence basins can be calculated to quantify the number of electrons in bonding and non-bonding regions. researchgate.net This analysis provides a detailed picture of the electron distribution that governs the molecule's chemical behavior. pku.edu.cn

Bonding Evolution Theory (BET) and Quantum Theory of Atoms in Molecules (QTAIM) Applications

The intricate electronic landscape of molecules like this compound can be deeply understood through advanced computational methodologies. Among these, the Bonding Evolution Theory (BET) and the Quantum Theory of Atoms in Molecules (QTAIM) offer powerful frameworks for elucidating chemical bonding and reaction mechanisms.

Bonding Evolution Theory (BET) provides a dynamic perspective on chemical reactions by mapping the changes in electronic structure along a reaction coordinate. It achieves this by analyzing the topology of the Electron Localization Function (ELF), which reveals the regions of electron pairing. BET divides a reaction pathway into a series of structural stability domains (SSDs), separated by catastrophes or points of significant electronic rearrangement. This allows for a detailed, step-by-step description of bond formation and cleavage. chemscene.com

While direct applications of BET to this compound are not yet documented in the literature, the theory's utility has been demonstrated in complex organic reactions, such as cycloadditions and intramolecular rearrangements, which are relevant to the synthesis of the chroman scaffold. chemscene.commdpi.com For instance, a BET study of a [3+2] cycloaddition reaction revealed eight distinct topological phases, providing a more nuanced understanding than a simple concerted or stepwise classification. mdpi.com A similar approach could be applied to model the synthesis of this compound, offering insights into the precise sequence of electronic events that form the chroman ring system.

A key aspect of a rigorous BET analysis involves the use of catastrophe theory to characterize the nature of bond formation and breaking. bohrium.comsynthical.com By calculating the Hessian matrix at critical points of the ELF, one can assign specific mathematical functions (polynomials from catastrophe theory) to these events, distinguishing between, for example, homolytic and heterolytic bond cleavages. bohrium.com

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, provides a method to define atoms and chemical bonds based on the topology of the electron density, a physical observable. researchgate.netresearchgate.net This theory partitions a molecule into atomic basins, each containing a single nucleus. The lines of maximum electron density that link adjacent nuclei are known as bond paths, and the point of minimum density along this path is the bond critical point (BCP). The properties of the electron density at the BCP, such as its value (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of the nature and strength of the chemical bond.

QTAIM has been successfully applied to chroman derivatives to understand their molecular structure and interactions. In a study of 1-(spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazoles, QTAIM analysis was performed based on single-crystal X-ray diffraction data to provide a broad molecular analysis. researchgate.net Another study on chromone (B188151) derivatives used QTAIM to show that bonds within the aromatic regions exhibited high ellipticity, indicating significant π-bond character. researchgate.net Similarly, a QTAIM analysis of methoxycoumarins, which share the benzopyran core with chromans, helped to explain fragmentation patterns observed in mass spectrometry by correlating them with the electronic structure. conicet.gov.ar

The table below summarizes key QTAIM parameters and their general interpretation, which would be relevant for an analysis of this compound.

QTAIM Parameter at Bond Critical Point (BCP)SymbolInterpretation
Electron Densityρ(r)A higher value indicates a stronger bond.
Laplacian of Electron Density∇²ρ(r)A negative value is characteristic of shared (covalent) interactions, while a positive value indicates closed-shell (ionic, hydrogen bond, van der Waals) interactions. mdpi.com
Total Energy DensityH(r)A negative value indicates a degree of covalent character.
EllipticityεMeasures the deviation of the electron density from cylindrical symmetry, indicating π-character in a bond.

A hypothetical QTAIM analysis of this compound would involve calculating these parameters for all the bonds in the molecule. This would allow for a quantitative comparison of the C-O bonds in the ether and pyran ring, the various C-C bonds in the aromatic and saturated rings, and any potential intramolecular non-covalent interactions.

Advanced Computational Methods

Coupled-cluster (CC) theory is a highly accurate quantum chemical method for describing the electronic structure of molecules. researchgate.netmcmaster.ca It accounts for electron correlation, which is crucial for obtaining reliable energies and properties, by modeling the wave function using an exponential ansatz. The method includes excitations of electrons from occupied to virtual orbitals relative to a reference determinant, typically the Hartree-Fock solution.

The CCSD(T) method, specifically, is often referred to as the "gold standard" in computational chemistry for its ability to produce highly accurate results for single-reference systems. q-chem.com It includes all single and double excitations (CCSD) and adds a non-iterative, perturbative correction for connected triple excitations ((T)). q-chem.commolpro.net This inclusion of triple excitations is vital for achieving chemical accuracy (typically within 1 kcal/mol of experimental values) for many chemical systems. q-chem.com

While a specific CCSD(T) study on this compound has not been published, the method has been applied to related chroman systems. For example, CCSD(T) calculations were used to determine the binding energies of chroman-8-carbaldehyde (B1593204) fluorophores, demonstrating the method's applicability to this class of compounds. researchgate.net

The computational cost of CCSD(T) scales steeply with the size of the molecule (formally as the 7th power of the number of basis functions), making it challenging for very large systems. q-chem.com However, for a molecule the size of this compound, such calculations are feasible with modern computing resources.

A CCSD(T) study of this compound could provide benchmark data for various molecular properties, as outlined in the table below.

PropertyDescriptionRelevance of CCSD(T) Calculation
Relative Conformational Energies The energy differences between various spatial arrangements of the ethoxy group and the chroman ring.Provides highly accurate relative energies to identify the most stable conformers.
Ionization Potential The energy required to remove an electron from the molecule.CCSD(T) can calculate ionization potentials with high accuracy, which is important for understanding the molecule's redox properties.
Electron Affinity The energy released when an electron is added to the molecule.Provides insight into the molecule's ability to accept electrons.
Reaction Enthalpies The change in enthalpy for reactions involving the molecule, such as its synthesis or degradation.CCSD(T) is a benchmark method for calculating reaction energies, providing a reference for less computationally expensive methods.

These high-accuracy calculations are invaluable for validating results from more computationally efficient methods like Density Functional Theory (DFT) and for building accurate force fields for molecular dynamics simulations.

Machine learning (ML) has emerged as a powerful tool in chemistry, capable of learning from large datasets to predict molecular properties, design new compounds, and plan synthetic routes. numberanalytics.comnih.gov In recent years, transformer models, a type of neural network architecture originally developed for natural language processing, have shown remarkable success in various cheminformatics tasks. researchgate.net

Transformer models operate by processing sequential data, such as the SMILES (Simplified Molecular Input Line Entry System) representation of a molecule. numberanalytics.com Their key innovation is the "attention mechanism," which allows the model to weigh the importance of different parts of the input sequence when making predictions, effectively capturing long-range dependencies within the molecular structure. researchgate.net

While specific applications of transformer models to chroman systems are not yet prevalent in the literature, the general applicability of these models to heterocyclic compounds is well-established. researchgate.netnih.gov These models can be pre-trained on vast databases of known molecules and then fine-tuned for specific tasks related to a particular chemical class, such as chromans.

Potential applications of transformer models in the study of this compound and related compounds include:

Property Prediction: A transformer model could be trained to predict various physicochemical properties (e.g., solubility, logP) or biological activities based on the molecular structure. This is particularly useful for screening large virtual libraries of chroman derivatives. numberanalytics.comnih.gov

Reaction Prediction and Synthesis Planning: Transformer-based models can predict the products of chemical reactions or even suggest retrosynthetic pathways for a target molecule like this compound. conicet.gov.ar

Molecular Optimization: These models can be used to generate new molecular structures with optimized properties. Starting with this compound, a model could suggest modifications to enhance a desired characteristic, such as binding affinity to a biological target. numberanalytics.com

The table below outlines the components of a typical transformer-based workflow in cheminformatics.

ComponentDescriptionRelevance to Chroman Systems
Input Representation Molecules are typically represented as SMILES strings.The SMILES string for this compound (CCOC1CCc2c(cccc2OC)O1) would be the input.
Transformer Model Comprises an encoder and/or a decoder with attention mechanisms. researchgate.netThe model learns a contextual representation of the chroman structure.
Pre-training The model is trained on a large, unlabeled dataset of diverse molecules. numberanalytics.comThis allows the model to learn general chemical principles.
Fine-tuning The pre-trained model is further trained on a smaller, labeled dataset for a specific task.A model could be fine-tuned on a dataset of chromans with known properties to create a specialized predictive tool.
Output Can be a predicted property value, a reaction product, or a novel molecular structure.Prediction of properties for this compound or generation of novel, related structures.

The development of generalized, pre-trained transformer models for chemistry, such as Chemformer, is a significant step towards making these powerful techniques more accessible for studying specific molecular systems like chromans. numberanalytics.com

Reaction Mechanisms and Chemical Reactivity of 2 Ethoxy 8 Methoxychroman

Elucidation of Elementary Steps in Chroman Synthesis and Transformation

The synthesis of the chroman ring system, the core of 2-Ethoxy-8-methoxychroman, often involves a series of well-defined elementary steps. These reactions typically proceed through a sequence of bond-forming and bond-breaking events that can be influenced by catalysts and reaction conditions. openstax.org

Common strategies for constructing the chroman skeleton involve the reaction of a phenol (B47542) with an appropriate three-carbon component. For instance, the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone can lead to the formation of the chroman ring via a tandem oxa-Michael addition and intramolecular cyclization. The specific elementary steps are:

Activation of the electrophile: In acid-catalyzed reactions, the carbonyl group of the α,β-unsaturated compound is protonated, increasing its electrophilicity.

Nucleophilic attack: The hydroxyl group of the phenol acts as a nucleophile, attacking the β-carbon of the activated unsaturated system (Michael addition).

Intramolecular cyclization: The resulting enol or enolate intermediate undergoes an intramolecular reaction where the phenolic oxygen attacks the carbon of the original carbonyl group (or its equivalent), forming the heterocyclic ring.

Dehydration/Proton transfer: Subsequent proton transfers and often a dehydration step lead to the final chroman or chromene product.

Transformations of the chroman ring can involve various reactions such as oxidation, reduction, or substitution, each with its own set of elementary steps. For example, oxidation might proceed through a hydride abstraction mechanism, while reductions could involve nucleophilic addition of a hydride.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species known as reaction intermediates. youtube.com These are molecules that are formed in one elementary step and consumed in a subsequent step. youtube.com In the synthesis of chromans, several key intermediates can be proposed and, in some cases, detected.

During the acid-catalyzed synthesis from phenols and α,β-unsaturated carbonyls, a key intermediate is the oxa-Michael adduct . This intermediate can exist in equilibrium with the starting materials and can be characterized spectroscopically under certain conditions. Following the initial addition, a carbocation or a protonated enol can be formed, which then undergoes cyclization.

In reactions involving the transformation of the chroman ring, other intermediates may play a role. For instance, in electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chroman, a sigma complex (or arenium ion) is a well-established intermediate. In nucleophilic substitution reactions at the 2-position, a carbocation or an oxocarbenium ion intermediate might be formed, particularly if the ethoxy group acts as a leaving group.

The characterization of these fleeting intermediates often requires specialized techniques such as:

Low-temperature NMR spectroscopy: To slow down the reaction and observe the signals of the intermediate.

Flash photolysis: To generate and study short-lived species.

Mass spectrometry: To detect the mass-to-charge ratio of intermediates.

Computational chemistry: To model the structure and stability of proposed intermediates.

A plausible mechanism for the formation of certain substituted chromans involves a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. nih.gov In this pathway, a key intermediate is the Knoevenagel adduct , which then undergoes further reaction. nih.gov Another potential pathway involves an initial intramolecular cyclization to form a reactive 2-imino-2H-chromene , which then undergoes a Michael addition. nih.gov

Kinetic and Thermodynamic Aspects of Chroman Ether Reactions

The outcome of a chemical reaction is often determined by a competition between kinetic and thermodynamic control. wikipedia.orglibretexts.orglibretexts.org

Kinetic control favors the product that is formed fastest, which usually has the lowest activation energy. wikipedia.orglibretexts.org

Thermodynamic control favors the most stable product, which has the lowest Gibbs free energy. wikipedia.org

Reaction conditions such as temperature, solvent, and reaction time can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.org For instance, lower temperatures often favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. libretexts.org

In the context of chroman chemistry, the formation of different isomers can be subject to these principles. For example, in the addition of hydrogen halides to conjugated dienes, the 1,2-addition product is often the kinetic product, while the 1,4-addition product is the thermodynamic product. libretexts.org Similar principles can apply to reactions involving the chroman skeleton.

A study on the interconversion of 2'-hydroxyflavylium and 2'-hydroxyflavanone (B191500) derivatives, which share structural similarities with chromans, demonstrated a complex reaction network governed by pH. rsc.org The stability of different species, including flavylium (B80283) cations, quinoidal bases, hemiketals, and chalcones, was found to be highly dependent on the pH of the medium. rsc.org This highlights the importance of thermodynamic considerations in understanding the behavior of these heterocyclic systems.

Factor Kinetic Control Thermodynamic Control
Favored Product The one that forms fastest.The most stable one.
Activation Energy Lower activation energy barrier.Higher activation energy barrier (often).
Reaction Conditions Typically lower temperatures, shorter reaction times.Typically higher temperatures, longer reaction times (to allow for equilibrium).
Reversibility The reaction is often irreversible or pseudo-irreversible.The reaction is reversible.

Stereochemical Control and Diastereoselectivity in Reactions Involving the Chroman Core

When a molecule contains multiple stereocenters, the formation of one diastereomer over another is known as diastereoselectivity. In reactions involving the chroman core, such as the synthesis of substituted chromans, controlling the stereochemistry is often a significant challenge and a key goal.

For instance, in the synthesis of 4-indole substituted chromans, a three-component Friedel–Crafts alkylation/ketalization sequence has been shown to be diastereoselective. nih.gov The diastereomeric ratio of the products can be influenced by the catalyst, solvent, and the nature of the substituents on the reactants. nih.gov

The synthesis of homoisoflavonoids, which contain a chroman-4-one core, also presents stereochemical considerations. researchgate.net The products can exist as E- and Z-isomers, which can be distinguished by NMR spectroscopy. researchgate.net Photoisomerization can be used to convert the E-isomers to the Z-isomers. researchgate.net

The conversion of cis-isomers of substituted 3,4-diphenylchromans to the more stable trans-isomers can be achieved through a base-catalyzed rearrangement, highlighting the role of thermodynamics in determining the final stereochemical outcome. google.com

Reaction Type Key Factors Influencing Stereochemistry Example
Friedel–Crafts Alkylation/Ketalization Catalyst, solvent, substituents.Synthesis of 4-indole substituted chromans. nih.gov
Homoisoflavonoid Synthesis Reaction conditions, photoisomerization.Formation of E- and Z-isomers of homoisoflavonoids. researchgate.net
Isomerization of Diphenylchromans Base catalyst.Conversion of cis- to trans-3,4-diphenylchromans. google.com

Specific Mechanistic Pathways Relevant to this compound

The chroman ring system can undergo both nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and the specific position on the ring.

Nucleophilic Substitution:

The 2-position of the chroman ring, bearing the ethoxy group, is susceptible to nucleophilic attack, especially if the ethoxy group can be converted into a good leaving group. This can occur via an SN1 or SN2 mechanism. In an SN1-type reaction, the departure of the leaving group would lead to the formation of an oxocarbenium ion intermediate, which is stabilized by the adjacent oxygen atom. This intermediate would then be attacked by a nucleophile. In an SN2-type reaction, the nucleophile would directly displace the leaving group.

Electrophilic Aromatic Substitution:

The benzene ring of the chroman core is activated towards electrophilic aromatic substitution by the electron-donating effect of the ether oxygen and the methoxy (B1213986) group at the 8-position. The directing effects of these groups will determine the position of substitution. The ether oxygen is an ortho-, para-director, while the methoxy group is also an ortho-, para-director. The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and steric hindrance.

The synthesis of the chroman ring itself is a cyclization reaction. As discussed in section 5.1, this often involves an intramolecular nucleophilic attack of a phenolic hydroxyl group onto an electrophilic center. Metal-catalyzed cyclization reactions have become a powerful tool for the construction of heterocyclic ring systems, including chromans. mdpi.com Transition metal complexes can activate substrates and facilitate the formation of new bonds, often with high stereoselectivity. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing molecule through the formation of two new bonds, are also relevant to the synthesis of more complex chroman-containing structures. scripps.edu For example, a Robinson annulation could be used to build a new six-membered ring onto the chroman framework. Radical cyclization and annulation reactions have also been employed to synthesize complex polyaromatic compounds. nih.gov Cationic cyclization reactions, particularly those terminated by an alkyne group, offer a versatile route for the synthesis of complex natural products. rsc.org

The hexadehydro-Diels–Alder (HDDA) reaction provides a modern approach to the synthesis of benzenoid compounds via aryne intermediates. nih.gov This type of cascade reaction could potentially be adapted for the synthesis of substituted chromans. nih.gov

Rearrangement Processes in Chroman Systems

Rearrangement reactions are a fascinating class of organic transformations that involve the migration of an atom or group within a molecule. google.com In the context of chroman systems, various rearrangements have been documented, often influenced by the substituents present on the chroman ring. For instance, base-catalyzed rearrangements of certain substituted 3,4-diphenylchromans have been reported to induce cis-trans isomerization. google.com

However, a thorough review of the literature reveals no specific studies on the rearrangement processes of this compound. The interplay between the electron-donating ethoxy group at the benzylic position and the methoxy group on the aromatic ring could potentially lead to interesting and unique rearrangement pathways under specific reaction conditions. For example, one might hypothesize the possibility of acid-catalyzed rearrangements involving the ether linkages, but without any empirical evidence, this remains in the realm of conjecture.

The lack of data on this specific compound highlights a gap in the current understanding of chroman chemistry and presents an opportunity for future research. The synthesis and subsequent investigation of the chemical reactivity and potential rearrangement pathways of this compound could provide valuable insights into the structure-activity relationships of this important class of heterocyclic compounds.

Derivatization and Functionalization Strategies for 2 Ethoxy 8 Methoxychroman

Introduction of Substituents at Various Positions of the Chroman Core

The chroman core, consisting of a fused benzene (B151609) ring and a dihydropyran ring, offers several positions for the introduction of new functional groups. The nature and position of these substituents can significantly influence the molecule's physicochemical properties and biological activity.

Research into chroman chemistry has established several methods for functionalizing the core structure. The aromatic ring (positions 5, 6, and 7) is susceptible to electrophilic aromatic substitution, while the heterocyclic portion can also be modified, although this often requires a different set of reactions.

Key Research Findings:

Substitution on the Aromatic Ring: The existing methoxy (B1213986) group at C-8 and the ether oxygen within the pyran ring are electron-donating and will direct incoming electrophiles primarily to the C-7 and C-5 positions. Common electrophilic substitution reactions like halogenation (bromination, chlorination), nitration, and Friedel-Crafts reactions could be employed, similar to strategies used for other substituted chromans. google.com

Functionalization via Precursors: A common strategy involves synthesizing a chromanone precursor and then elaborating it. For example, 7-hydroxychroman-4-ones can be prepared and subsequently alkylated to introduce various alkoxy groups. nih.govmums.ac.ir This precursor can then undergo condensation reactions, for instance with aldehydes, to introduce substituents at the C-3 position. nih.govmums.ac.irnih.gov

Specific Derivatization: In a synthetic route for a related compound, (2-ethoxy-6-methoxychroman-8-yl)methanol, a key step involves the introduction of a hydroxymethyl group at the C-8 position. nih.gov While this specific example has a methoxy group at C-6 instead of C-8, the principle of manipulating substituents on the aromatic ring is a core concept in creating derivatives.

The table below summarizes potential derivatization reactions at the chroman core based on established chroman chemistry.

Reaction Type Target Position(s) Typical Reagents Potential Product Reference
HalogenationC-5, C-7Br₂, Cl₂ in acetic acid5-Bromo-2-ethoxy-8-methoxychroman google.com
NitrationC-5, C-7HNO₃, H₂SO₄7-Nitro-2-ethoxy-8-methoxychroman google.com
CondensationC-3 (via chromanone)Aldehydes, HCl or base3-Benzylidene-8-methoxychroman derivative nih.govnih.gov
Metalation/CouplingC-5, C-7n-BuLi, then electrophile5-Alkyl-2-ethoxy-8-methoxychroman escholarship.org

Selective Modification of Ethoxy and Methoxy Groups

The 2-ethoxy and 8-methoxy groups are ether linkages that can be cleaved (dealkylated) to yield hydroxyl groups. These resulting phenols or alcohols are valuable intermediates for further functionalization, such as esterification or etherification.

The primary challenge lies in the selective cleavage of one ether group in the presence of the other. The C-2 ethoxy group is part of a hemiacetal-like structure (an acetal), while the C-8 methoxy group is an aryl methyl ether. Their reactivities differ, which can be exploited for selective modification.

Aryl Ether Cleavage: The 8-methoxy group can be cleaved using strong ether-cleaving reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). These conditions are harsh and may also affect the ethoxy group.

Acetal (B89532) Hydrolysis: The 2-ethoxy group is part of an acetal. Acetals are generally stable to bases but are labile under acidic conditions. Therefore, careful application of aqueous acid could potentially hydrolyze the 2-ethoxy group to a lactol (a cyclic hemiacetal) while leaving the 8-methoxy group intact.

While specific studies on the selective dealkylation of 2-ethoxy-8-methoxychroman are not prevalent, the general principles of ether and acetal chemistry provide a clear framework for these transformations. researchgate.net The synthesis of various 7-alkoxychroman-4-ones from a 7-hydroxy precursor demonstrates the feasibility of manipulating alkoxy groups on the chroman scaffold. nih.govmums.ac.ir

Target Group Reaction Type Typical Reagents Potential Product
2-EthoxyAcetal HydrolysisDilute Aqueous Acid (e.g., HCl)8-Methoxy-3,4-dihydro-2H-chromen-2-ol
8-MethoxyAryl Ether CleavageBoron Tribromide (BBr₃)2-Ethoxy-2H-chromen-8-ol
Both GroupsFull Demethylation/De-ethylationExcess HBr or BBr₃Chromane-2,8-diol

Synthesis of Hybrid Molecules Containing the this compound Moiety

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create compounds with improved affinity, selectivity, or a dual mode of action that can address complex diseases. nih.govmdpi.com The this compound moiety can serve as a valuable scaffold to be incorporated into such hybrid molecules.

The synthesis of these hybrids typically involves two key stages:

Functionalization: Introduction of a reactive handle (like a hydroxyl, amine, carboxylic acid, or azide) onto the this compound core, as discussed in section 6.1.

Coupling: Linking the functionalized chroman derivative to another bioactive molecule through a stable covalent bond. mdpi.com

Examples of Hybridization Strategies:

Ester or Ether Linkages: A hydroxylated derivative of this compound (e.g., from ether cleavage) could be esterified with a carboxylic acid-containing drug or etherified with an alkyl halide-bearing pharmacophore. mdpi.com

Click Chemistry: An azide- or alkyne-functionalized chroman could be coupled with a complementary molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and popular "click" reaction. chemrxiv.org

Amide Bond Formation: A chroman derivative bearing a carboxylic acid could be coupled with an amine-containing molecule using standard peptide coupling reagents.

For instance, one could envision a hybrid molecule where this compound is linked to a chalcone, a class of compounds known for cytotoxic activity. nih.govrsc.org

The table below outlines a hypothetical synthesis of a hybrid molecule.

Step Action Starting Material Reagents Intermediate/Product Reference
1BrominationThis compoundNBS, AIBN4-Bromo-2-ethoxy-8-methoxychroman google.com
2Azide Introduction4-Bromo-2-ethoxy-8-methoxychromanSodium Azide (NaN₃)4-Azido-2-ethoxy-8-methoxychroman chemrxiv.org
3Coupling4-Azido-2-ethoxy-8-methoxychroman + Alkyne-ChalconeCuSO₄, Sodium AscorbateThis compound-Chalcone Hybrid chemrxiv.orgrsc.org

This strategic combination of pharmacophores allows for the exploration of new chemical space and the potential development of novel therapeutic agents. nih.govmdpi.com

Advanced Concepts in Chroman Ether Chemistry

Chiral Pool Synthesis and Asymmetric Catalysis in Chroman Chemistry

The synthesis of enantiomerically pure chromans is of paramount importance, as the biological activity of these compounds is often stereospecific. Two powerful strategies, chiral pool synthesis and asymmetric catalysis, have been extensively developed to meet this demand. youtube.comnih.gov

Chiral Pool Synthesis leverages naturally occurring chiral molecules as starting materials. For the synthesis of chroman derivatives, this often involves the use of chiral precursors that can be elaborated into the target structure, thereby transferring their inherent chirality. While specific examples detailing the chiral pool synthesis of 2-Ethoxy-8-methoxychroman are not prevalent in the literature, the general principles can be applied. For instance, a chiral alcohol could be used to introduce the stereocenter at the C2 position of the chroman ring.

Asymmetric Catalysis , on the other hand, employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This approach is often more versatile and efficient than chiral pool synthesis. In the context of chroman synthesis, chiral Lewis acids and organocatalysts have proven to be particularly effective. For example, the asymmetric reduction of a chromone (B188151) precursor could be a key step in accessing chiral chromanols, which can then be converted to the corresponding ethers. uni-konstanz.de The Corey-Itsuno reduction, which utilizes chiral oxazaborolidine catalysts, is a well-established method for the asymmetric reduction of ketones and could be adapted for the synthesis of chiral chroman-4-ols.

A significant advancement in this area is the use of chiral phosphoric acids (CPAs) and chiral metal complexes in cyclization reactions. frontiersin.org These catalysts can control the stereochemical outcome of the ring-forming step, leading to high enantioselectivities. For the synthesis of a molecule like this compound, an asymmetric intramolecular cyclization of a suitable phenolic precursor would be a plausible and efficient route.

Recent research has highlighted the power of combinatory catalysis, where multiple catalytic systems work in concert to achieve high levels of stereocontrol. frontiersin.org For instance, the combination of a phase transfer catalyst (PTC) with a chiral acid can facilitate asymmetric transformations in biphasic systems, offering both high enantioselectivity and operational simplicity. frontiersin.org

Catalyst TypeGeneral Application in Chroman SynthesisPotential for this compound
Chiral OxazaborolidinesAsymmetric reduction of chromanones to chromanols. Reduction of 8-methoxychroman-2-one (B3155600) followed by etherification.
Chiral Phosphoric AcidsAsymmetric cyclization reactions. frontiersin.orgEnantioselective cyclization of a precursor to form the chroman ring.
Chiral Metal ComplexesAsymmetric hydrogenation and cyclization reactions. uni-konstanz.dersc.orgAsymmetric hydrogenation of a chromene intermediate.
OrganocatalystsVarious asymmetric transformations, including Michael additions and aldol (B89426) reactions. frontiersin.orgAsymmetric construction of the chroman skeleton.

Supramolecular Interactions of Chroman Ether Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. uclouvain.be In chroman ether systems, these interactions play a crucial role in molecular recognition, crystal packing, and interaction with biological targets. nih.gov The presence of both ether oxygen atoms (at the 2-ethoxy and 8-methoxy positions) in this compound provides sites for hydrogen bonding and other dipole-dipole interactions. mdpi.com

The methoxy (B1213986) group at the 8-position can influence the electronic properties of the aromatic ring and participate in π-π stacking interactions with other aromatic systems. mdpi.com The ethoxy group at the 2-position, situated on the stereogenic center of the chroman ring, can have a significant impact on the conformational preferences of the molecule and its interactions with chiral environments.

The study of supramolecular interactions in chroman systems often involves techniques such as X-ray crystallography to determine the solid-state structure and NMR spectroscopy to probe intermolecular interactions in solution. uclouvain.be Understanding these interactions is critical for the rational design of chroman-based molecules with specific properties, such as their ability to bind to a particular receptor or to self-assemble into well-defined nanostructures. nih.govnih.gov

Regio- and Chemoselectivity in Complex Chroman Transformations

In the synthesis of complex molecules containing the chroman framework, controlling the regioselectivity and chemoselectivity of reactions is a significant challenge. Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the ability to react with one functional group in the presence of others. wikipedia.org

For a molecule like this compound, electrophilic aromatic substitution reactions on the benzene (B151609) ring would be directed by the methoxy group. The activating and ortho-, para-directing nature of the methoxy group would favor substitution at the C5 and C7 positions. However, steric hindrance from the adjacent chroman ring might influence the regiochemical outcome.

Transformations involving the chroman ring itself also require careful control. For instance, oxidation of the benzylic C4 position could lead to the formation of a chroman-4-one. The presence of the ether functionalities might necessitate the use of specific protecting groups or reaction conditions to avoid unwanted side reactions.

In multi-step syntheses, the order of reactions is crucial for achieving the desired outcome. For example, the introduction of the ethoxy group at the C2 position could be achieved through a Williamson ether synthesis on a corresponding chroman-2-ol. doubtnut.com The success of this reaction depends on the chemoselective reaction of the alcohol in the presence of the phenolic hydroxyl group (if unprotected).

The development of catalytic systems that can achieve high levels of regio- and chemoselectivity is an active area of research. For instance, transition metal-catalyzed cross-coupling reactions can be used to introduce substituents at specific positions on the chroman ring with high precision.

Reaction TypePotential ChallengeStrategy for Control
Electrophilic Aromatic SubstitutionControlling substitution position on the benzene ring.Utilizing directing group effects and steric hindrance.
OxidationPreventing oxidation of sensitive functional groups.Employing selective oxidizing agents and protecting groups.
Nucleophilic SubstitutionAchieving reaction at the desired site in a multifunctional molecule.Careful choice of nucleophile and reaction conditions.
Cyclization ReactionsControlling the formation of the chroman ring over other possible products.Using templates or catalysts to pre-organize the substrate. rsc.org

Future Perspectives and Emerging Research Avenues for 2 Ethoxy 8 Methoxychroman

Development of Novel and Sustainable Catalytic Systems for Chroman Ether Synthesis

The synthesis of chroman ethers is continually evolving, with a strong emphasis on developing more efficient and environmentally benign catalytic systems. Current research is geared towards replacing traditional methods that often require harsh conditions or stoichiometric reagents with more sustainable alternatives.

Recent advancements include the use of palladium(II)/bis-sulfoxide C-H activation in combination with Lewis acid co-catalysis, which allows for the synthesis of chroman motifs from a range of alcohols. organic-chemistry.orgacs.org This method is notable for its operational simplicity, being tolerant of both air and moisture. acs.org Another promising approach involves a photoredox/cobalt-catalyzed hydrofunctionalization of 1,3-dienes with phenols, which can yield valuable chroman derivatives under mild conditions without the need for extra hydrosilanes or stoichiometric oxidants. rsc.org This dual catalytic system represents a novel strategy for designing and synthesizing heterocyclic molecules. rsc.org

Furthermore, the development of heterogeneous catalysts is a key area of focus. For instance, silica (B1680970) gel-supported polyphosphoric acid (PPA/SiO2) has been utilized for the synthesis of chroman-4-ones, offering the advantage of catalyst reusability. mdpi.com Similarly, scolecite, a natural zeolite, has been employed as a heterogeneous catalyst for the synthesis of 4H-chromene derivatives under microwave irradiation, demonstrating high yields and easy catalyst recovery. mdpi.com These examples highlight a clear trend towards greener synthetic protocols.

The table below summarizes some of the emerging catalytic systems for chroman synthesis.

Catalytic SystemKey FeaturesSubstratesProduct TypeRef.
Pd(II)/bis-sulfoxide + Lewis AcidAir and moisture tolerant, uniform conditionsAlcohols and terminal olefinsChromans, isochromans, pyrans organic-chemistry.orgacs.org
Photoredox/Cobalt-hydrideMild conditions, no extra hydrosilanes1,3-dienes and phenolsAllyl aryl ethers, chroman derivatives rsc.org
PPA/SiO2 (heterogeneous)Reusable catalystNot specifiedChroman-4-ones mdpi.com
Scolecite (heterogeneous)Microwave-assisted, quick reactionNot specified4H-chromene derivatives mdpi.com
Gold(I) catalysisIntramolecular hydroalkoxylationγ-Hydroxy and δ-hydroxy allenesOxygen heterocycles organic-chemistry.org
Imidodiphosphorimidate (IDPi)EnantioselectiveLactol acetates and enolsilanesSubstituted oxygen heterocycles organic-chemistry.org

Exploration of New Multicomponent Reactions for Complex Chroman Architectures

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. mdpi.comnih.gov They are particularly attractive for creating libraries of structurally diverse compounds for drug discovery. nih.govresearchgate.netresearchgate.net The development of novel MCRs for the synthesis of complex chroman architectures is a vibrant area of research.

Microwave-assisted MCRs have emerged as an environmentally friendly and efficient method for synthesizing spirooxindole heterocycles, which can possess complex architectural features. researchgate.net These reactions offer advantages such as enhanced reaction rates, higher yields, and simplified work-up procedures. researchgate.net The use of MCRs allows for the incorporation of multiple pharmacophoric cores into a single molecular skeleton, which is highly desirable in medicinal chemistry. researchgate.netmdpi.com

One-pot, three-component reactions have been successfully employed to synthesize 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles in aqueous media using DBU as a catalyst. nih.gov This method is noted for its mild conditions and excellent yields. nih.gov Another example is a three-component Friedel–Crafts alkylation/ketalization sequence to construct 4-indole substituted chromans with a ketal motif, which proceeds with high yields and excellent diastereoselectivity. rsc.org

The table below showcases some multicomponent reactions used to generate complex chroman and related heterocyclic structures.

Reaction TypeComponentsCatalyst/ConditionsProductRef.
Microwave-assisted MCREnantiopure (E,E)-3,5-bisarylidene-N-[(S)-(-)-methylbenzyl]-4-piperidones, isatin, α-amino estersMicrowave irradiationDispirooxindolopyrrolidine-piperidones researchgate.net
One-pot three-componentSalicylaldehydes, malononitrile, nitroalkaneDBU, water, room temperature2-Amino-4-(nitroalkyl)-4H-chromenes nih.gov
Three-component Friedel–Crafts alkylation/ketalizationIndole, ortho-hydroxychalcone, alcoholTfOH4-Indole substituted chromans rsc.org
Domino Knoevenagel-cyclization2H-chromene and chroman derivatives with o-formylaryl amine or ether side-chainVariousChiral condensed heterocycles bohrium.com
Michael addition-driven four-component reactionChromone (B188151), isocyanide, carboxylic acid, amineAcetic acid4-Oxochroman-2-carboxamides researchgate.net

Integration of Advanced Computational Chemistry with Experimental Synthetic Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of novel chroman derivatives and the optimization of their synthetic routes. researchgate.net Density Functional Theory (DFT) calculations, for example, are employed to elucidate reaction mechanisms and predict the stereoselectivity of complex transformations. bohrium.comchemrxiv.org

In the stereoselective synthesis of chiral chromans with quaternary allylic siloxanes, DFT calculations were instrumental in confirming the proposed mechanism of the nickel-catalyzed reductive cyclization and explaining the observed high enantioselectivity. chemrxiv.org This understanding provides a predictive framework for designing new reactions. chemrxiv.org Similarly, in the study of domino Knoevenagel-cyclization reactions, DFT calculations were used to investigate the mechanism and stereoselectivity of the cyclization step. bohrium.com

Computational studies are also used to compare experimental data, such as bond lengths and angles from X-ray crystallography, with calculated results to validate theoretical models. researchgate.net This integrated approach allows for a deeper understanding of the structural and electronic properties of the synthesized molecules.

Mechanistic Investigations of Underexplored Transformations of Chroman Ethers

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For chroman ethers, several mechanistic aspects of their formation and transformation remain to be fully explored.

Mechanistic studies involving radical-trapping experiments, kinetic isotope effect (KIE) experiments, and intermediate conversion studies have been employed to elucidate the pathways of novel reactions. For example, in a photocatalyzed (4+2) radical annulation for the construction of chroman frameworks, a KIE value of 1.05 suggested that the cleavage of the aromatic C-H bond was not the rate-determining step. nih.gov In another study on a photo- and cobalt-catalyzed hydrofunctionalization, deuterium-labeling experiments and Stern-Volmer quenching experiments were used to support a proposed catalytic cycle. rsc.org

The investigation of plausible mechanisms, such as the in situ formation of aroyl triflate electrophiles in palladium-catalyzed acylation reactions, can lead to the development of more general and efficient synthetic protocols. researchgate.net Similarly, understanding the sequence of events in palladium-catalyzed intramolecular aryloxycarbonylation, which can lead to either chromone-3-carboxamides or chroman-2,4-diones, is crucial for controlling the reaction outcome. acs.org These detailed mechanistic insights are vital for pushing the boundaries of what is possible in the synthesis of chroman ethers like 2-Ethoxy-8-methoxychroman.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Ethoxy-8-methoxychroman, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves Williamson etherification or nucleophilic substitution to introduce the ethoxy and methoxy groups onto the chroman backbone. Optimization strategies include adjusting solvent polarity (e.g., DMF for better solubility), temperature control (60–80°C to balance reaction rate and side-product formation), and catalyst selection (e.g., K₂CO₃ as a base for deprotonation). Purity can be enhanced via column chromatography using silica gel and a hexane/ethyl acetate gradient (90:10 to 70:30) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic shifts for the chroman ring (δ 4.2–4.5 ppm for ether-linked protons; δ 150–160 ppm for oxygenated carbons).
  • IR : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and methoxy/ethoxy groups (asymmetric stretches at ~2850–2980 cm⁻¹).
  • MS (EI) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₂H₁₆O₃; expected m/z ~208). Fragmentation patterns should align with cleavage at ether linkages .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators for vapor protection, nitrile gloves (tested for chemical compatibility), and OSHA-compliant goggles. Work under a fume hood to minimize inhalation risks. Contaminated materials must be deactivated with 10% NaOH before disposal .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved, particularly in pharmacological studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time). To resolve discrepancies:

  • Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4 PBS).
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.
  • Meta-analysis : Apply statistical tools (ANOVA with post-hoc Tukey tests) to aggregate data from multiple sources, accounting for publication bias .

Q. What experimental designs are recommended to evaluate the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • In vitro setup : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, 60 minutes.
  • Analytical method : Use LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to quantify parent compound depletion. Calculate half-life (t₁/₂) using first-order kinetics .

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the mechanism of this compound’s interaction with biological targets?

  • Methodological Answer :

  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to determine electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2; PDB ID: 5KIR) using a grid centered on the active site. Validate poses with MD simulations (100 ns) to assess stability .

Data Presentation Guidelines

  • Tables : Include parameters such as reaction yields, spectroscopic data, and statistical metrics (e.g., p-values, R²). Example:
Synthetic ConditionSolventTemp (°C)Yield (%)Purity (HPLC)
K₂CO₃, 18hDMF706898.5
NaH, 12hTHF605295.2
  • Ethical and Reporting Standards : Align with ACS guidelines for reproducibility. Disclose funding sources, conflicts of interest, and raw data repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.